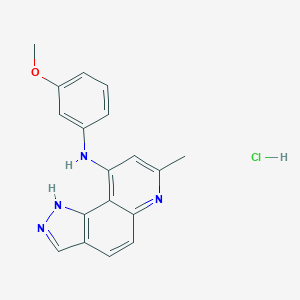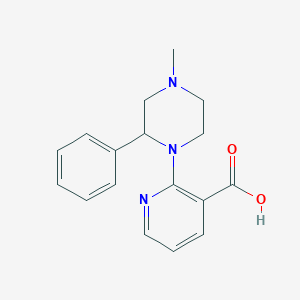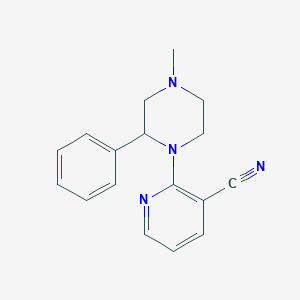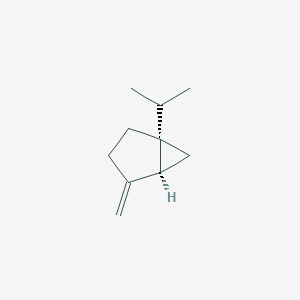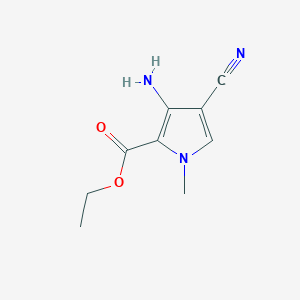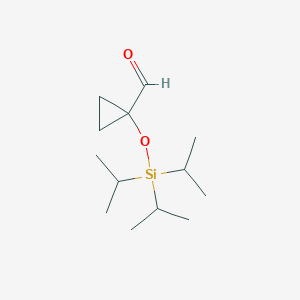
1-Formyl-1-(triisopropylsilyloxy)cyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Formyl-1-(triisopropylsilyloxy)cyclopropane is a cyclic compound characterized by the presence of an aldehyde group and a silicon-based substituent. Its molecular formula is C₁₃H₂₆O₂Si, and it has a molecular weight of 242.43 g/mol . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Preparation Methods
The synthesis of 1-Formyl-1-(triisopropylsilyloxy)cyclopropane typically involves the reaction of cyclopropane derivatives with triisopropylsilyl chloride and formylating agents under controlled conditions. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Chemical Reactions Analysis
1-Formyl-1-(triisopropylsilyloxy)cyclopropane undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-Formyl-1-(triisopropylsilyloxy)cyclopropane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers use it to study the effects of silicon-based compounds on biological systems.
Medicine: It serves as a model compound to investigate the pharmacokinetics and pharmacodynamics of silicon-containing drugs.
Mechanism of Action
The mechanism of action of 1-Formyl-1-(triisopropylsilyloxy)cyclopropane involves its interaction with various molecular targets, including enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, altering their function. The silicon-based substituent can enhance the compound’s stability and reactivity, making it a valuable tool in mechanistic studies .
Comparison with Similar Compounds
1-Formyl-1-(triisopropylsilyloxy)cyclopropane can be compared to other similar compounds, such as:
1-Formyl-1-(trimethylsilyloxy)cyclopropane: This compound has a similar structure but with a trimethylsilyl group instead of a triisopropylsilyl group. The bulkier triisopropylsilyl group in this compound provides increased steric hindrance, affecting its reactivity and stability.
1-Formyl-1-(triethylsilyloxy)cyclopropane: This compound features a triethylsilyl group, which is intermediate in size between trimethylsilyl and triisopropylsilyl groups.
Properties
IUPAC Name |
1-tri(propan-2-yl)silyloxycyclopropane-1-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O2Si/c1-10(2)16(11(3)4,12(5)6)15-13(9-14)7-8-13/h9-12H,7-8H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXIGCGAYUCTEDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1(CC1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30573171 |
Source


|
| Record name | 1-{[Tri(propan-2-yl)silyl]oxy}cyclopropane-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30573171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.43 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220705-67-9 |
Source


|
| Record name | 1-{[Tri(propan-2-yl)silyl]oxy}cyclopropane-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30573171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
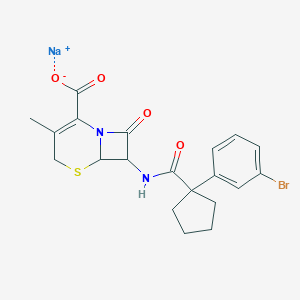
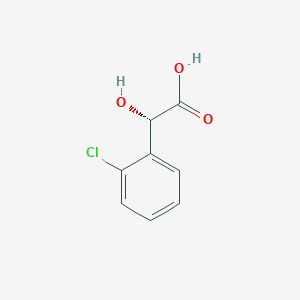
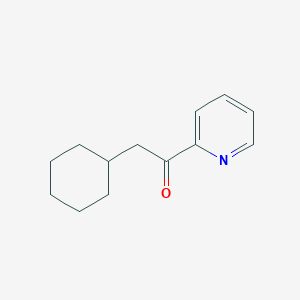
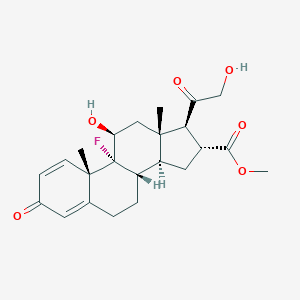
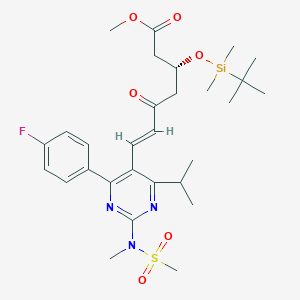
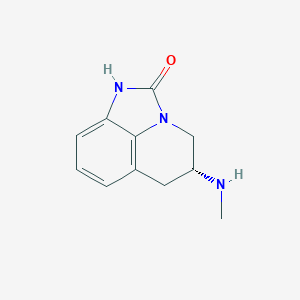
![4-[(3,5-dihydroxyphenyl)methyl]-N-[[2-methyl-4-(1-methyl-4,10-dihydropyrazolo[4,3-c][1,5]benzodiazepine-5-carbonyl)phenyl]methyl]piperazine-1-carboxamide](/img/structure/B131216.png)
![(S)-2-((tert-Butoxycarbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B131217.png)
